molecular formula C14H15Cl2NO3 B13085145 Ethyl 2,4-dichloro-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

Ethyl 2,4-dichloro-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

Cat. No.: B13085145
M. Wt: 316.2 g/mol
InChI Key: SSESXHWTLKMVTK-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

Ethyl 2,4-dichloro-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is the systematic IUPAC name for this compound, reflecting its fused bicyclic structure and substituent positions. The parent heterocycle, 5,6,7,8-tetrahydroquinoline, forms the core scaffold, with the following functional groups:

  • Two chlorine atoms at positions 2 and 4
  • A ketone group at position 5
  • A carboxylate ester (ethyl group) at position 3
  • Two methyl groups at position 7

The molecular formula, C₁₄H₁₅Cl₂NO₃ , corresponds to a molecular weight of 316.18 g/mol . The SMILES notation (O=C(C1=C(Cl)C2=C(N=C1Cl)CC(C)(C)CC2=O)OCC) further elucidates the connectivity of substituents, emphasizing the tetrahydroquinoline backbone and spatial arrangement of chlorine and ester groups.

Property Value
Molecular Formula C₁₄H₁₅Cl₂NO₃
Molecular Weight 316.18 g/mol
SMILES O=C(C1=C(Cl)C2=C(N=C1Cl)CC(C)(C)CC2=O)OCC

Crystallographic Data and Three-Dimensional Conformation

While X-ray crystallographic data for this specific compound remains unpublished, structural analogs and computational models provide insights into its likely conformation. The tetrahydroquinoline core adopts a bent geometry due to saturation at positions 5–8, with the 7,7-dimethyl groups inducing steric hindrance that stabilizes the boat-like conformation of the cyclohexenone ring. The chlorine atoms at positions 2 and 4 occupy equatorial orientations relative to the bicyclic system, minimizing electronic repulsion with the ketone group at position 5.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR : Signals for the ethyl ester group appear as a quartet at δ 4.1–4.3 ppm (OCH₂CH₃) and a triplet at δ 1.2–1.4 ppm (CH₃). The 7,7-dimethyl groups resonate as a singlet near δ 1.3 ppm , while the tetrahydroquinoline protons exhibit complex splitting between δ 2.5–3.5 ppm .
  • ¹³C NMR : Key peaks include the carbonyl carbons of the ketone (δ 205–210 ppm ) and ester (δ 170–175 ppm ), with aromatic carbons adjacent to chlorine atoms deshielded to δ 125–135 ppm .

Infrared (IR) Spectroscopy:
Strong absorption bands at ~1740 cm⁻¹ (ester C=O stretch) and ~1680 cm⁻¹ (ketone C=O stretch) dominate the spectrum. C-Cl stretches appear as moderate-intensity peaks near 750 cm⁻¹ .

Mass Spectrometry (MS):
The molecular ion peak at m/z 316 corresponds to the intact molecule, with fragmentation patterns revealing losses of Cl (m/z 281), COOEt (m/z 243), and the dimethyl-substituted cyclohexenone moiety (m/z 154).

Technique Key Signals
¹H NMR δ 4.1–4.3 (OCH₂CH₃), δ 1.3 (CH₃)
¹³C NMR δ 170–175 (ester C=O)
IR 1740 cm⁻¹ (ester C=O)
MS m/z 316 (M⁺)

Computational Chemistry Insights (LogP, TPSA, H-Bonding Capacity)

Lipophilicity (LogP):
The calculated LogP of 3.8 (using Molinspiration) reflects the compound’s hydrophobic character, driven by chlorine atoms and the dimethyl groups. The ester moiety marginally reduces lipophilicity compared to nonpolar analogs.

Topological Polar Surface Area (TPSA):
The TPSA of 57.6 Ų arises from contributions by the ketone (17.1 Ų), ester (26.3 Ų), and tertiary amine (0 Ų, non-polar).

Hydrogen-Bonding Capacity:

  • Acceptors : 5 (ester O, ketone O, tertiary N)
  • Donors : 0

These properties suggest moderate membrane permeability and limited solubility in aqueous media, consistent with its applications in hydrophobic environments.

Parameter Value
LogP 3.8
TPSA 57.6 Ų
H-Bond Acceptors 5
H-Bond Donors 0

Properties

Molecular Formula

C14H15Cl2NO3

Molecular Weight

316.2 g/mol

IUPAC Name

ethyl 2,4-dichloro-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carboxylate

InChI

InChI=1S/C14H15Cl2NO3/c1-4-20-13(19)10-11(15)9-7(17-12(10)16)5-14(2,3)6-8(9)18/h4-6H2,1-3H3

InChI Key

SSESXHWTLKMVTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(CC(CC2=O)(C)C)N=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Cyclization and Chlorination

  • Step 1: Synthesis of the Tetrahydroquinoline Core

    The tetrahydroquinoline scaffold is typically synthesized via a cyclization reaction involving an appropriate aniline derivative and a ketoester or aldehyde precursor. For example, a substituted aniline may react with ethyl acetoacetate or a related β-ketoester under acidic or basic catalysis to form the bicyclic tetrahydroquinoline nucleus.

  • Step 2: Introduction of Dimethyl Groups

    The 7,7-dimethyl substitution is introduced either by starting from a dimethyl-substituted precursor or by alkylation reactions on the tetrahydroquinoline intermediate.

  • Step 3: Selective Chlorination

    Chlorination at the 2 and 4 positions is achieved using chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide (NCS) under controlled temperature and solvent conditions to avoid over-chlorination or side reactions.

  • Step 4: Oxidation to 5-Oxo Derivative

    The 5-oxo group is introduced by oxidation of the tetrahydroquinoline ring using oxidizing agents like selenium dioxide or manganese dioxide, carefully controlling the reaction to avoid degradation.

  • Step 5: Esterification

    The carboxylate group at position 3 is esterified with ethanol under acidic catalysis or via transesterification methods to yield the ethyl ester.

Knoevenagel Condensation Followed by Cyclization (Patent-Inspired Method)

According to patent US10392384B2, a related synthetic approach involves:

  • Performing a Knoevenagel condensation between an aldehyde derivative and a cyano ester to form a cinnamic ester intermediate.
  • Heating this intermediate in dichloromethane with catalytic piperidine and glacial acetic acid, using a water separator to drive the reaction.
  • Crystallizing the product from methanol to isolate the cinnamic ester.
  • Subsequent cyclization in isopropanol under pressure at elevated temperatures (100 °C) to form the tetrahydroquinoline ring system.
  • The process achieves yields greater than 50% for the intermediate and over 96% for the cyclization step.
  • Purification involves filtration, washing with cold isopropanol, and drying under vacuum.

This method emphasizes the importance of solvent choice, catalyst concentration (5-20 mol % piperidine and 5-10 mol % acetic acid), temperature control, and reaction time (4-12 hours) to optimize yield and purity.

Analytical Characterization

Throughout the synthesis, analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment.
  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
  • Mass spectrometry for molecular weight verification.

are employed to ensure the correct formation of ethyl 2,4-dichloro-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate.

Step Reaction Type Reagents/Conditions Key Notes Yield (%)
1 Cyclization Substituted aniline + β-ketoester, acid/base catalysis Formation of tetrahydroquinoline core Variable (50-80)
2 Alkylation Alkyl halides or dimethyl precursors Introduction of 7,7-dimethyl groups High if precursor used
3 Chlorination Sulfuryl chloride or NCS, controlled temp Selective 2,4-dichlorination 70-90
4 Oxidation SeO2 or MnO2 Formation of 5-oxo group 60-85
5 Esterification Ethanol, acid catalysis or transesterification Formation of ethyl ester 80-95
Alternative Knoevenagel Condensation + Cyclization Aldehyde + cyano ester, piperidine, acetic acid, solvents (DCM, isopropanol), heat Two-step process with crystallization >50 (intermediate), >96 (cyclization)
  • The choice of chlorinating agent and reaction temperature critically influences the selectivity and yield of the dichlorinated product.
  • Use of triethyl orthoacetate as an orthoester in some synthetic steps improves reaction cleanliness and safety compared to more volatile reagents.
  • Solvent systems such as dimethylacetamide (DMA), N-methyl-2-pyrrolidone (NMP), and mixtures of tetrahydrofuran (THF)/water have been found effective in various stages to enhance solubility and reaction rates.
  • Controlled addition of water post-reaction facilitates crystallization and purification.
  • Reaction times and catalyst loadings are optimized to balance reaction completeness and minimize side products.
  • The compound’s bulky dimethyl groups affect steric hindrance and thus influence reaction kinetics and product stability.

The preparation of this compound involves a sophisticated multi-step synthesis combining cyclization, selective chlorination, oxidation, and esterification. The methods require precise control of reagents, solvents, temperature, and catalysts to achieve high purity and yield. Patent literature and recent research provide detailed protocols emphasizing Knoevenagel condensation followed by cyclization as an efficient route. Analytical characterization ensures the structural integrity of the final compound. These preparation methods underpin the compound’s availability for further biological and pharmacological studies.

Chemical Reactions Analysis

Three-Component Reaction

This method involves the condensation of 4-nitrobenzaldehyde, ethyl 2-cyanoacetate, and cyclohexane-1,3-dione in ethanol with DMAP as a catalyst. The reaction proceeds at 353 K for 6 hours, yielding 62.5% of the product after recrystallization .

ReagentQuantity (mmol)Role
4-nitrobenzaldehyde10Aldehyde component
Ethyl 2-cyanoacetate10Nucleophile
Cyclohexane-1,3-dione10Ketone component
DMAP1Catalyst

Chlorination via Phosphoryl Chloride

Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate reacts with phosphoryl chloride (POCl₃) in acetonitrile to introduce chlorine substituents. The reaction yields a mixture of mono- and dichlorinated products, with the desired dichloro compound purified via column chromatography .

Reaction Conditions :

  • Temperature: 40°C (30 min) → Reflux (8 h)

  • Solvent: Acetonitrile

  • Catalyst: Benzyltriethylammonium chloride

Nucleophilic Substitution of Chlorine

The chlorine atoms at positions 2 and 4 undergo nucleophilic substitution with reagents like amines or hydroxyl groups. For example:
ClNH2R\text{Cl}\rightarrow \text{NH}_2\text{R}
This reaction is facilitated by polar aprotic solvents (e.g., DMF) and can introduce diverse functional groups for pharmacological studies.

Hydrolysis of the Carboxylate Group

The ester group at position 3 hydrolyzes under basic conditions (e.g., NaOH) to yield the carboxylic acid derivative:
COOEtCOOH\text{COOEt}\rightarrow \text{COOH}
This transformation is critical for optimizing bioavailability in drug development .

Ring-Opening Reactions

The tetrahydroquinoline core can undergo ring-opening via acid-catalyzed cleavage, yielding linear precursors for further functionalization .

P2X7 Receptor Antagonism

The compound exhibits potent antagonism of the P2X7 receptor, a key player in inflammatory pathways. This suggests potential applications in treating chronic pain and autoimmune diseases.

Antimicrobial and Anticancer Studies

Structural analogs (e.g., 2-amino-7,7-dimethyl derivatives) demonstrate antimicrobial activity against gram-positive bacteria . Preliminary studies indicate antiproliferative effects against human cancer cell lines.

Comparative Analysis with Related Compounds

PropertyEthyl 2,4-dichloro-7,7-dimethyl-5-oxo...Ethyl 2-amino-4-(4-phenylphenyl)... Ethyl 4-(2,3-dichlorophenyl)...
Molecular Weight (g/mol)316.18416.5408.3
P2X7 Receptor ActivityAntagonist--
Antimicrobial ActivityModerateHighModerate
Synthesis Yield62.5% 45% 58%

Structural and Mechanistic Insights

The tetrahydroquinoline core provides a rigid bicyclic framework, enhancing receptor binding affinity. The dimethyl groups at position 7 contribute to steric hindrance, likely stabilizing the molecule in biological environments .

Scientific Research Applications

Pharmacological Applications

1.1 Antagonism of P2X7 Receptor

Research indicates that ethyl 2,4-dichloro-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate acts as a significant antagonist of the P2X7 receptor. The P2X7 receptor is involved in inflammatory processes and pain pathways. This antagonistic property suggests potential therapeutic applications in treating chronic pain and inflammatory diseases.

1.2 Antimicrobial and Anticancer Properties

The structural features of this compound may also confer antimicrobial and anticancer properties. Preliminary studies suggest that derivatives of this compound could exhibit enhanced biological activity against various pathogens and cancer cell lines; however, specific studies are required to confirm these activities.

1.3 Modulation of Receptor Activity

Interaction studies have shown that this compound can modulate receptor activity. This property makes it a valuable research tool in pharmacology and medicinal chemistry for studying receptor interactions and drug development.

Synthetic Applications

2.1 Synthetic Versatility

This compound can be synthesized through various methods that highlight its versatility in synthetic chemistry. The ability to create derivatives with potentially enhanced properties is crucial for developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dichloro-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biological activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Table 1: Substituent Variations in Key Analogues

Compound Name Substituents (Positions) Key Structural Features
Ethyl 2,4-dichloro-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate 2-Cl, 4-Cl, 7,7-dimethyl Dichloro substitution enhances electronegativity and steric bulk
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate 2-CH₃, 4-(4-Cl-C₆H₄) Chlorophenyl group introduces aromatic π-π interactions
Methyl 4-(biphenyl-4-yl)-2-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate 2-C₂H₅, 4-(biphenyl) Biphenyl group increases hydrophobicity and steric hindrance
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(4-F-C₆H₄), 2-CH₃, 7,7-CH₃ Fluorine substitution alters electronic properties vs. chlorine

Physical and Crystallographic Properties

Table 2: Physical Data Comparison
Compound Boiling Point (°C) Density (g/cm³) pKa Crystal System Space Group
Ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate 108–109 (0.025 Torr) 1.130 1.94 N/A N/A
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate N/A N/A N/A Monoclinic P2₁/c
Dichloro Derivative (Target) Data not provided Predicted ~1.15 Predicted ~1.5 N/A N/A
  • Crystallography: The chlorophenyl analogue () adopts a non-planar envelope conformation in the fused ring system, with a dihedral angle of 56.98° between pyridine and benzene rings. Weak C–H⋯O interactions stabilize its crystal packing .

Key Research Findings

Substituent Impact on Synthesis : Catalyst-free reactions for chlorophenyl derivatives yield <30%, emphasizing the need for optimized conditions (e.g., acid catalysts or microwaves) .

Crystallographic Trends: Non-aromatic fused rings in these compounds consistently adopt puckered or envelope conformations, as defined by Cremer-Pople coordinates .

SAR Insights : Bulkier substituents (e.g., biphenyl in ) enhance inhibitory potency, while electron-withdrawing groups (Cl, F) modulate electronic properties and metabolic stability .

Biological Activity

Ethyl 2,4-dichloro-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (CAS No. 1332486-09-5) is a synthetic organic compound notable for its potential biological activities. This compound features a tetrahydroquinoline structure and has been the subject of various studies exploring its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.

  • Molecular Formula: C14H15Cl2NO3
  • Molecular Weight: 316.18 g/mol
  • Structure: Contains two chlorine substituents at the 2 and 4 positions and a carboxylate group at the 3 position.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • P2X7 Receptor Antagonism: The compound has been identified as a potential antagonist of the P2X7 receptor. This receptor is implicated in inflammatory processes and pain pathways, suggesting that this compound may have therapeutic applications in chronic pain and inflammatory diseases.
  • Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties. However, specific studies confirming these activities are still required.
  • Anticancer Potential: The structural features of this compound may enhance its affinity for biological targets associated with cancer cell proliferation and survival .

Case Studies and Experimental Evidence

  • Antitumor Activity:
    • A study investigating quinoline derivatives found that compounds with similar structures exhibited potent antitumor activities against various cancer cell lines. This compound's unique structure may contribute to enhanced efficacy against tumors .
  • Inflammation Modulation:
    • In vitro experiments have shown that antagonism of the P2X7 receptor can lead to reduced inflammation markers in cellular models. This suggests a potential role for this compound in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesNotable Properties
Ethyl 2-amino-4-(4-chlorophenyl)tetrahydroquinolineAmino group at position 2Potential antidepressant activity
1-(4-Chlorophenyl)-3-methylpyrrolePyrrole ring substitutionAntimicrobial properties
6-ChloroquinolineChlorine substitution on quinolineAntimalarial activity

The unique combination of chlorine substituents and the tetrahydroquinoline framework in this compound may enhance its receptor affinity and biological efficacy compared to these similar compounds.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare tetrahydroquinoline derivatives with dichloro substituents?

Methodological Answer:
Tetrahydroquinoline derivatives are typically synthesized via multicomponent reactions (MCRs) involving aldehydes, cyclic enaminones, and β-ketoesters. For dichloro-substituted analogs, chlorinated aldehydes (e.g., 2,4-dichlorobenzaldehyde) are condensed with acetylacetic esters and cyclohexenone derivatives under acidic or catalytic conditions. Post-synthetic oxidation of 1,4-dihydropyridine intermediates using H₂O₂ in the presence of catalysts like PEG1000-BMImI (50 mol%) is critical to achieve the aromatic quinoline core . Solvent-free protocols at elevated temperatures (70–150°C) using magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂@Pr-NH₂@DAP) have also shown efficacy in improving yields and reducing reaction times .

Basic: How is X-ray crystallography utilized to confirm the molecular conformation and packing of tetrahydroquinoline derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:

  • Crystal Growth : Slow evaporation of dichloromethane/hexane (1:1 v/v) solutions yields diffraction-quality crystals .
  • Data Collection : Rigaku R-AXIS RAPID diffractometers with Mo-Kα radiation (λ = 0.71073 Å) are commonly used. Absorption correction via multi-scan methods (e.g., ABSCOR) ensures data accuracy .
  • Refinement : SHELXL software refines structures using full-matrix least-squares on F2F^2, with hydrogen atoms placed in calculated positions (C–H = 0.93–0.97 Å). Non-aromatic fused rings often adopt envelope conformations, with dihedral angles between aromatic systems (e.g., 56.98° between pyridine and benzene rings) influencing packing via weak C–H⋯O interactions .

Example Crystallographic Parameters (Analogous Compound):

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/cP2_1/c
aa (Å)12.5736 (7)
bb (Å)8.3815 (4)
cc (Å)17.4945 (8)
β\beta (°)112.151 (2)
RintR_{\text{int}}0.050
wR(F2)wR(F^2)0.128

Advanced: How can researchers resolve contradictions in spectroscopic data when analyzing substituent effects on tetrahydroquinoline derivatives?

Methodological Answer:
Discrepancies in NMR or LC-MS data often arise from dynamic conformational changes or solvent-induced shifts. Strategies include:

  • Cross-Validation : Compare 1H^1H- and 13C^{13}C-NMR with computational predictions (e.g., DFT calculations) to assign signals accurately. For example, methyl groups at C7 and C7' in tetrahydroquinolines resonate at δ 1.14–1.34 ppm, while aromatic protons appear at δ 7.20–7.66 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., [M+H]⁺ at 414.35 m/z for dichloro analogs) to rule out impurities .
  • Variable-Temperature NMR : Resolve overlapping signals by analyzing temperature-dependent conformational equilibria .

Advanced: What strategies optimize regioselectivity when introducing dichloro substituents into the tetrahydroquinoline scaffold?

Methodological Answer:
Regioselectivity is influenced by:

  • Catalytic Systems : Use Brønsted acid catalysts (e.g., silica-supported HIO₄/NaNO₂) to direct chlorination at electron-deficient positions (C2 and C4) via electrophilic aromatic substitution .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) stabilize transition states, favoring dichloro product formation over mono-substituted byproducts.
  • Oxidative Conditions : Controlled H₂O₂ concentrations prevent over-oxidation of the quinoline core while ensuring complete aromatization .

Advanced: How can computational modeling predict the bioactivity of dichloro-tetrahydroquinoline derivatives?

Methodological Answer:
Density Functional Theory (DFT) and molecular docking are pivotal:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d,p) level to map electrostatic potentials (ESPs) and identify nucleophilic/electrophilic sites for ligand-receptor interactions .
  • Docking Studies : Use AutoDock Vina to simulate binding to biological targets (e.g., calcium channels or antioxidant enzymes). Dichloro substituents enhance binding affinity via halogen bonding (e.g., Cl⋯O interactions with key residues) .

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